molecular formula C12H11N5O3 B3020721 N-(1,2-OXAZOL-3-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE CAS No. 1421472-52-7

N-(1,2-OXAZOL-3-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B3020721
CAS No.: 1421472-52-7
M. Wt: 273.252
InChI Key: UAYVLPIGFLLEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-OXAZOL-3-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-OXAZOL-3-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and pyrazine intermediates, followed by their coupling with an azetidine derivative. Common reagents used in these reactions include:

    Oxazole formation: Cyclization reactions involving nitriles and aldehydes.

    Pyrazine formation: Condensation reactions of diamines with diketones.

    Azetidine coupling: Nucleophilic substitution reactions with azetidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-OXAZOL-3-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(1,2-OXAZOL-3-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-OXAZOL-3-YL)-1-(PYRIDINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE
  • N-(1,2-OXAZOL-3-YL)-1-(PYRAZINE-2-CARBONYL)PYRROLIDINE-3-CARBOXAMIDE

Uniqueness

N-(1,2-OXAZOL-3-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c18-11(15-10-1-4-20-16-10)8-6-17(7-8)12(19)9-5-13-2-3-14-9/h1-5,8H,6-7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYVLPIGFLLEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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